N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3S/c1-26-20-8-7-18(13-19(20)21)27(24,25)22-14-16-9-11-23(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPAEDJWVJLQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with appropriate reagents to introduce the sulfonamide group. The reaction conditions often involve the use of solvents like ethanol or THF, and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. It is believed to act on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound may increase acetylcholine levels in the brain, potentially improving cognitive function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine vs. Piperazine Derivatives
- Compound 8 (Piperidine): Features a piperidine ring with a methyl linker to the sulfonamide group. Demonstrates AChE inhibition and anti-Aβ aggregation .
- Compound 6 (Piperazine): N-(2-(4-Benzylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide contains a piperazine ring (additional nitrogen) and an ethyl linker. While also active against AChE, the piperazine moiety may alter solubility and binding kinetics due to increased basicity .
Substituent Effects on the Aromatic Ring
- Compound 32 (): N-(1-Benzylpiperidin-4-yl) derivative with unmodified benzyl group. Exhibits potent antiprion activity (EC₅₀ < 1 µM), suggesting that substituents on the benzyl ring (e.g., fluorine, methoxy) influence target selectivity .
Linker Length and Flexibility
- Compound 8 : Methyl linker between piperidine and sulfonamide. Shorter linkers may restrict conformational flexibility, optimizing interactions with AChE’s catalytic site .
- Compound 5d (): Features an ethyl linker between benzylpiperidine and chromene-carboxamide. The longer linker could improve blood-brain barrier penetration but may reduce binding affinity .
Functional Group Variations
- Compound 17 (): Triazole-chromenone carboxamide linked to benzylpiperidine. Despite a divergent scaffold, it retains AChE inhibition (IC₅₀ = 1.80 µM), highlighting the versatility of the benzylpiperidine moiety in enzyme targeting .
- Sigma Receptor Ligands (): N-(1-Benzylpiperidin-4-yl)phenylacetamides exhibit high sigma-1 receptor affinity. Replacement of sulfonamide with phenylacetamide shifts activity toward neuromodulation, underscoring the role of terminal functional groups in target specificity .
Biological Activity
N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an inhibitor of certain biological pathways. This article delves into its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring, a sulfonamide group, and fluorine and methoxy substituents that contribute to its biological activity.
Research indicates that compounds similar to this compound may act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Inhibiting these enzymes can help increase acetylcholine levels, potentially alleviating symptoms associated with cognitive decline .
In Vitro Studies
In vitro assays have shown that this compound exhibits significant inhibitory activity against AChE and BuChE. For instance, compounds derived from similar structures have demonstrated IC50 values in the low micromolar range, suggesting potent activity.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Compound A | 5.90 ± 0.07 | 6.76 ± 0.04 |
| Compound B | 1.11 ± 0.09 | Not reported |
The above table illustrates the potential efficacy of related compounds in inhibiting cholinesterases, which is crucial for developing treatments for neurodegenerative diseases.
Case Studies
One notable study involved synthesizing a series of piperidine derivatives, including this compound, which were evaluated for their effects on cholinergic signaling pathways. The results indicated that these compounds could enhance cognitive function in animal models of Alzheimer's disease by improving cholinergic neurotransmission .
Therapeutic Applications
The compound's ability to inhibit cholinesterases positions it as a promising candidate for treating Alzheimer's disease and other cognitive disorders. Additionally, its structural features suggest potential applications in managing conditions related to voltage-gated sodium channels, such as epilepsy .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
